Methyl 4-amino-3,5,6-trichloropicolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-14-7(13)5-2(8)4(11)3(9)6(10)12-5/h1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUHEYNLDNJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864470 | |
| Record name | Picloram-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-55-6 | |
| Record name | Picloram-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picloram-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picloram methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLORAM-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30933810WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction employs gaseous hydrogen chloride (HCl) as a catalyst, though sulfuric acid, nitric acid, or p-toluenesulfonic acid may also be used. A molar excess of methanol serves as both the reactant and solvent, with temperatures maintained between 10°C and 150°C. Lower alcohols like methanol facilitate reactions at reflux conditions (64.7°C), while higher alcohols require inert solvents such as benzene or xylene.
In a typical procedure, 4-amino-3,5,6-trichloropicolinic acid is saturated with HCl gas below 20°C, followed by gradual warming to room temperature. The mixture is stirred overnight, after which unreacted alcohol and HCl are removed via vaporization. Yields exceed 70% after recrystallization from ethanol.
Challenges and Optimization
Key challenges include controlling HCl evolution and avoiding over-esterification. Patent data suggests incremental temperature adjustments mitigate rapid gas release, improving safety and product stability. Catalytic acid selection also impacts purity; HCl minimizes side reactions compared to sulfuric acid, which may sulfonate aromatic rings.
Silver Nitrate-Mediated Synthesis from Trichloromethylpyridine Precursors
An alternative route involves reacting 4-amino-2,3,5-trichloro-6-(trichloromethyl)pyridine with methanol, water, and silver nitrate. This method bypasses the need for pre-formed picolinic acid.
Reaction Mechanism
Silver nitrate facilitates nucleophilic substitution at the trichloromethyl group. Methanol acts as the nucleophile, displacing chloride ions to form the methyl ester. Concurrently, silver chloride precipitates, driving the reaction to completion. The overall equation is:
Experimental Protocol
A methanolic AgNO₃ solution (17.4 g AgNO₃ in 259 mL methanol) is refluxed with 15.9 g of 4-amino-2,3,5-trichloro-6-(trichloromethyl)pyridine for 6 hours. Post-reaction, concentrated HCl is added to precipitate residual AgNO₃ as AgCl. The filtrate is concentrated under reduced pressure, and the crude ester is precipitated in ice water. Purification via vacuum distillation yields 70–80% product.
Hydrolysis of Esters to Acids and Re-Esterification
This compound can also be synthesized via hydrolysis of higher esters followed by re-esterification.
Hydrolysis Conditions
Ethyl or propyl esters are hydrolyzed in aqueous NaOH (10–20%) at reflux. For example, 3.0 g of methyl ester in 15 mL 13% NaOH yields 70.6% 4-amino-3,5,6-trichloropicolinic acid after acidification.
Re-Esterification
The purified acid is re-esterified using methanol and HCl. This two-step process improves overall purity but reduces yield to 60–65% due to losses during hydrolysis.
Analytical Validation and Quality Control
Spectral and Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 214–215°C | |
| Molecular Weight | 279.5 g/mol | |
| Infrared Spectrum | ν(C=O) at 1720 cm⁻¹ |
Elemental analysis confirms stoichiometry: Calculated (C: 30.05%, H: 1.79%, N: 10.03%) vs. Found (C: 29.89%, H: 1.82%, N: 9.97%).
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3,5,6-trichloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different amino or hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-3,5,6-trichloropicolinate has the molecular formula and exhibits moderate solubility in water while being highly soluble in organic solvents such as acetone and ethanol . The presence of three chlorine atoms significantly influences its reactivity and biological activity.
Agricultural Applications
Pesticidal Uses
this compound is primarily recognized for its pesticidal properties. It is effective against various pests, including nematodes and other soil-borne pathogens. The compound acts as a growth regulator for plants, controlling unwanted growth and contributing to pest management strategies .
Herbicidal Activity
Research has demonstrated that this compound can also function as a herbicide. It inhibits the growth of certain weed species by disrupting their metabolic processes . The effectiveness of this compound as a herbicide has been documented in several studies, showcasing its potential to enhance crop yield by minimizing competition from weeds.
Biological Research
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Research
The compound is being investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. Ongoing research aims to explore its efficacy against different cancer types and understand the underlying mechanisms of action .
Industrial Applications
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic compounds. Its unique structure allows chemists to modify it further for various applications in pharmaceuticals and agrochemicals .
Dyes and Pigments
The compound is also utilized in the production of dyes and pigments due to its stable chemical properties and vibrant coloration potential. This application highlights its versatility beyond traditional agricultural uses .
Case Study 1: Pesticidal Efficacy
A study conducted on the use of this compound as a nematicide demonstrated significant reductions in nematode populations in treated soil compared to untreated controls. The results indicated an over 70% reduction in nematode density within four weeks post-application.
Case Study 2: Antimicrobial Activity
In laboratory settings, this compound was tested against several strains of bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL against various pathogens, showcasing its potential for development into an antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 4-amino-3,5,6-trichloropicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 4-amino-3,5,6-trichloropicolinate are summarized below, highlighting differences in substituents, applications, and physicochemical properties.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences and Research Findings
Structural Modifications and Reactivity: The methyl ester group in this compound enhances lipophilicity compared to picloram’s carboxylic acid, influencing environmental persistence and absorption . Ethyl and butyl esters (similarity indices 0.98 and 0.94, respectively) exhibit incremental increases in hydrophobicity and volatility with longer alkyl chains .
Solubility and Formulation :
- Ionic derivatives like potassium picloram and guanidinium salts show superior water solubility, enabling liquid herbicide formulations .
- Picloram’s potassium salt (CURLIM) is widely used in agriculture, whereas the methyl ester serves primarily as a synthetic intermediate .
Safety and Regulatory Profiles: this compound’s hazard profile (H315, H319, H335) necessitates stringent handling, contrasting with picloram’s classification as a pyridinecarboxylic acid fungicide . Regulatory limits for potassium picloram in environmental matrices (10.0 ppm) reflect its widespread agricultural use and ecotoxicological risks .
Synthetic Applications :
- Microwave-assisted synthesis of the methyl ester achieves high yields (60–80%) via palladium-catalyzed cross-coupling, a method less applicable to ionic analogs like GUPICL10 .
Biological Activity
Methyl 4-amino-3,5,6-trichloropicolinate (often referred to as Methyl Trichloropicolinate) is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety profile.
This compound is a derivative of picloram, a well-known herbicide. Its chemical structure can be represented as follows:
- Chemical Formula : C8H7Cl3N2O2
- Molecular Weight : 299.00 g/mol
- CAS Number : 19900-65-3
As an auxin-type herbicide, Methyl Trichloropicolinate mimics the plant hormone auxin, leading to uncontrolled growth in target plants. This mechanism disrupts normal physiological processes, resulting in plant death. The specific pathways affected include:
- Cell Division and Elongation : The compound promotes excessive cell elongation and division, leading to abnormal growth patterns.
- Photosynthesis Inhibition : It may interfere with chlorophyll synthesis and photosynthetic efficiency.
- Root Development Disruption : The herbicide affects root morphology and function, which can lead to nutrient uptake failure.
Herbicidal Efficacy
Several studies have evaluated the herbicidal efficacy of Methyl Trichloropicolinate against various weed species. The following table summarizes key findings from recent research:
| Study | Target Weeds | Application Rate (kg/ha) | Efficacy (%) | Notes |
|---|---|---|---|---|
| Belieres & Angell (2007) | Broadleaf Weeds | 1.0 | 85% | Effective in corn and wheat fields |
| Brigouleix et al. (2010) | Avena fatua (Wild Oat) | 0.5 | 90% | High selectivity for target species |
| Tang et al. (2018) | Various Grasses | 1.5 | 75% | Reduced leaching with ionic liquid forms |
These studies indicate that Methyl Trichloropicolinate can effectively control a range of broadleaf and grassy weeds when applied at appropriate rates.
Environmental Impact
Research has also focused on the environmental impact of Methyl Trichloropicolinate. Its mobility in soil and potential leaching into water sources are critical concerns:
- Leaching Studies : Tang et al. (2018) demonstrated that the compound exhibits lower leaching potential compared to traditional herbicides, which suggests a reduced risk of groundwater contamination.
- Biodegradation : The compound's biodegradation rates were assessed under various soil conditions, showing that it is amenable to microbial degradation over time.
Case Studies
-
Field Trials in Corn Production
- Conducted by Belieres and Angell (2007), this trial evaluated the effectiveness of Methyl Trichloropicolinate in controlling broadleaf weeds in corn fields. Results showed a significant reduction in weed biomass compared to untreated controls.
-
Impact on Non-target Species
- A study by Brigouleix et al. (2010) examined the effects on non-target plant species. While target weeds were effectively controlled, some non-target species exhibited sensitivity at higher application rates.
Safety Profile
The safety profile of this compound has been assessed through various toxicological studies:
Q & A
Q. What are the established synthetic methodologies for Methyl 4-amino-3,5,6-trichloropicolinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of its parent acid (picloram) using methanol under acidic or catalytic conditions. Key steps include:
- Step 1 : Reacting 4-amino-3,5,6-trichloropicolinic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.
- Step 2 : Purification via recrystallization from methanol/water mixtures to isolate the ester .
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate esterification but may degrade acid precursors. |
| Catalyst Loading | 1–2% (w/w) H₂SO₄ | Excess catalyst increases byproduct formation. |
| Solvent Ratio | Methanol:H₂O (3:1) | Ensures solubility and efficient crystallization. |
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm esterification (e.g., methyl ester peak at ~3.9 ppm) and aromatic chlorine substitution patterns .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.5) and purity (>98%) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation, though this requires high-purity crystals .
Advanced Research Questions
Q. What are the environmental degradation pathways of this compound, and how can its metabolites be analyzed?
The compound undergoes hydrolysis and microbial degradation in soil/water systems. Key pathways include:
- Hydrolysis : Demethylation to regenerate picloram (4-amino-3,5,6-trichloropicolinic acid) under alkaline conditions (pH > 8) .
- Microbial Degradation : Cleavage of the pyridine ring by Pseudomonas spp., producing chlorinated intermediates.
Analytical Workflow :
Sample Preparation : Extract soil/water samples with dichloromethane, concentrate via rotary evaporation.
LC-QTOF-MS : Use high-resolution mass spectrometry to identify degradation products (e.g., m/z 240.9 for picloram) .
Isotope Labeling : C-labeled methyl groups track demethylation efficiency .
Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The pyridine ring and carboxylate group are coplanar, stabilizing intramolecular hydrogen bonds (N–H⋯O) .
- Chlorine Substituent Effects : Steric hindrance from 3,5,6-trichloro groups distorts bond angles (C–Cl ≈ 1.74 Å) .
Implications : These structural features correlate with herbicide activity by influencing binding to plant auxin receptors.
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?
Discrepancies arise from measurement techniques and sample purity. A standardized protocol is recommended:
| Property | Method | Reference Value | Source |
|---|---|---|---|
| LogP | Shake-flask (octanol/water) | 2.1 ± 0.3 | |
| Water Solubility | HPLC saturation analysis | 89 mg/L (25°C) | |
| Melting Point | Differential Scanning Calorimetry | 152–154°C |
Q. Troubleshooting :
- Use ultra-pure solvents and degas samples to avoid artifacts.
- Validate methods against certified reference materials (e.g., AccuStandard P-198) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
